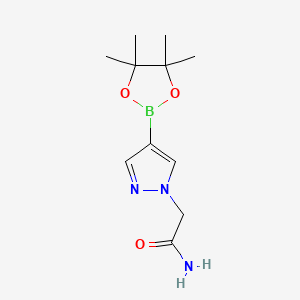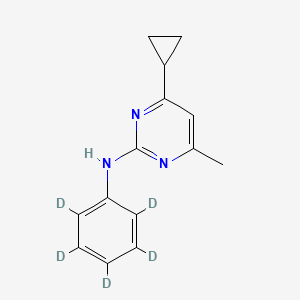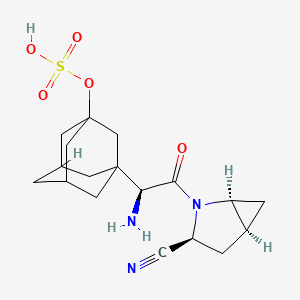![molecular formula C17H20N4O3 B569116 N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester CAS No. 1369510-38-2](/img/new.no-structure.jpg)
N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester is a complex organic compound with the molecular formula C17H20N4O3 and a molecular weight of 328.37 g/mol . This compound is known for its unique structure, which includes both aromatic and heterocyclic components, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester typically involves multiple steps. One common method starts with the reaction of 3-amino-4-methylaminobenzoic acid with 2-pyridinecarboxylic acid under specific conditions to form the intermediate product. This intermediate is then esterified using methanol in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure controls to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-ylamino]propionic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
4-(Methylamino)benzoic acid: Lacks the pyridinyl and β-alanine components.
Uniqueness
N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties not found in simpler analogs .
Propriétés
Numéro CAS |
1369510-38-2 |
|---|---|
Formule moléculaire |
C17H20N4O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
methyl 3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C17H20N4O3/c1-19-14-7-6-12(11-13(14)18)17(23)21(10-8-16(22)24-2)15-5-3-4-9-20-15/h3-7,9,11,19H,8,10,18H2,1-2H3 |
Clé InChI |
WDFFNQYWFRNWGF-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1)C(=O)N(CCC(=O)OC)C2=CC=CC=N2)N |
SMILES canonique |
CNC1=C(C=C(C=C1)C(=O)N(CCC(=O)OC)C2=CC=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3,4-dihydro-N-methyl-3-[[(2,2,2-trifluoroethyl)thio]methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide](/img/structure/B569035.png)
![2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid](/img/structure/B569037.png)
![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B569040.png)
![7-Bromo-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole](/img/structure/B569041.png)









